1,2-Bis(phenylsulfonyl)ethane
Description
Significance of Sulfones in Modern Organic Chemistry
Sulfones, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), are far more than simple structural motifs. innovareacademics.in They are recognized as "chemical chameleons" due to their remarkable versatility in chemical reactions. nih.govthieme-connect.com The strong electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of adjacent parts of a molecule, making sulfones valuable intermediates in a wide array of synthetic transformations. thieme-connect.comfiveable.me Their stability, coupled with their ability to act as leaving groups, activate neighboring C-H bonds, and participate in various coupling reactions, has solidified their importance in the synthesis of complex organic molecules. nih.govthieme-connect.comfiveable.me Consequently, the sulfone moiety is a key structural component in numerous pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net
Historical Context of Vicinal Bissulfones in Synthetic Methodologies
The journey of sulfone chemistry dates back to the 19th century, with the development of fundamental synthetic methods. thieme-connect.com Among the various classes of sulfones, vicinal bissulfones, which feature two sulfonyl groups on adjacent carbon atoms, have a rich history in synthetic chemistry. ntu.edu.sg Their unique electronic and steric properties have long been harnessed by chemists to orchestrate specific and often complex molecular transformations. Historically, the synthesis of these compounds primarily relied on the oxidation of corresponding bissulfides or the reaction of sulfinate salts with suitable electrophiles. thieme-connect.com These early methods, while foundational, paved the way for the development of more sophisticated and efficient synthetic strategies, setting the stage for the exploration of compounds like 1,2-Bis(phenylsulfonyl)ethane.
Scope and Research Focus of this compound in Contemporary Academia
In contemporary academic research, this compound has garnered significant attention as a versatile and powerful reagent. Its chemical formula is C₁₄H₁₄O₄S₂ and it has a molecular weight of 310.39 g/mol . This crystalline solid is noted for its utility as a building block in a variety of chemical reactions.
Current research on this compound and its unsaturated analogue, 1,2-bis(phenylsulfonyl)ethylene, is multifaceted. A major area of focus is its application as a dienophile in Diels-Alder reactions, where its electron-withdrawing phenylsulfonyl groups enhance its reactivity, facilitating the construction of complex cyclic systems. chemicalbook.comrsc.org Researchers are actively exploring its use as a synthetic equivalent for acetylene (B1199291) and ethylene (B1197577) in these cycloaddition reactions. rsc.orgresearchgate.netacs.org
Furthermore, this compound serves as a precursor in the synthesis of other valuable reagents, such as vinyl sulfones, through reactions like Michael additions. Recent studies have also highlighted its role in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. chemimpex.comsigmaaldrich.com The development of novel synthetic methods involving this compound, including photoredox and electrochemical transformations, is an active area of investigation, aiming for more sustainable and efficient chemical processes. nih.govnih.gov The ongoing exploration of its reactivity continues to unveil new synthetic possibilities, solidifying the position of this compound as a compound of significant interest in the academic community.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₄O₄S₂ |
| Molecular Weight | 310.39 g/mol |
| Appearance | White to pale brown crystals or powder |
| CAS Number | 599-94-0 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(benzenesulfonyl)ethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S2/c15-19(16,13-7-3-1-4-8-13)11-12-20(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULELOBVZIKJPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208613 | |
| Record name | 1,1'-(Ethane-1,2-diylbis(sulphonyl))bisbenzene | |
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Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599-94-0 | |
| Record name | 1,1′-[1,2-Ethanediylbis(sulfonyl)]bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-94-0 | |
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| Record name | 1,1'-(Ethane-1,2-diylbis(sulphonyl))bisbenzene | |
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| Record name | 599-94-0 | |
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| Record name | 1,1'-(Ethane-1,2-diylbis(sulphonyl))bisbenzene | |
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| Record name | 1,1'-[ethane-1,2-diylbis(sulphonyl)]bisbenzene | |
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Synthetic Strategies for 1,2 Bis Phenylsulfonyl Ethane and Its Derivatives
Established Methodologies for the Preparation of 1,2-Bis(phenylsulfonyl)ethane
The synthesis of the saturated compound, this compound, is primarily achieved through two well-established chemical transformations: the oxidation of a corresponding thioether precursor and nucleophilic substitution reactions.
Oxidation Pathways from Thioethers
A principal and common method for preparing this compound involves the oxidation of its thioether analog, 1,2-bis(phenylthio)ethane. This transformation is a staple in organosulfur chemistry, relying on the conversion of sulfide (B99878) groups to sulfonyl groups. The reaction proceeds in a two-step electrophilic mechanism where the sulfur atom is first oxidized to a sulfoxide (B87167) intermediate and then further oxidized to the sulfone.
Various oxidizing agents can be employed for this purpose, with hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) being common choices. The use of hydrogen peroxide in acetic acid, sometimes with a sulfuric acid catalyst, is a frequently cited method. tandfonline.com This pathway is valued for its high selectivity and generally straightforward workup procedures, often resulting in good to high yields (70-85%). However, the vigorous conditions required due to steric hindrance from the phenyl groups and the use of strong oxidizers are notable considerations.
Table 1: Comparison of Oxidation Methods
| Method | Oxidizing Agent/Catalyst | Typical Yield (%) | Key Advantages | Limitations |
|---|
| Thioether Oxidation | H₂O₂, m-CPBA | 70–85 | High selectivity, simple workup | Requires potent oxidizers, potentially harsh conditions |
Nucleophilic Substitution Approaches
An alternative route to this compound is through nucleophilic substitution. This method typically involves the reaction of a 1,2-dihaloethane, such as 1,2-dibromoethane, with a sulfinate salt. Sodium benzenesulfinate (B1229208) (NaSO₂Ph) serves as the nucleophile, displacing the halide ions to form the two C-S bonds.
The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution process. To enhance the reactivity and improve yields, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be introduced. This approach is scalable but tends to provide moderate yields, typically in the range of 50-65%, due to competing elimination side reactions that can occur under the basic conditions.
Tandem Reactions and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of efficient and environmentally benign processes. In the context of sulfone synthesis, tandem reactions, which combine multiple bond-forming events in a single operation, are of great interest. For the synthesis of the related unsaturated derivatives, (E)-1,2-bis(arylsulfonyl)ethylenes, a tandem reaction has been developed involving the interaction of haloalkynes with sodium sulfinates. rsc.org This acid-mediated procedure is notable for proceeding without a metal catalyst or strong oxidant, aligning with green chemistry principles. rsc.org
Another innovative approach that reflects green chemistry considerations is the use of mechanochemistry. A ball-milling technique has been reported for the difunctionalization of alkynyl sulfonium (B1226848) salts with sulfinic acids, providing a solvent-free method for producing (Z)-1,2-disulfonylethenes. acs.org Furthermore, palladium-catalyzed reactions represent another frontier. While often used for C-S bond formation, one study has shown that this compound itself can undergo a palladium-catalyzed C-S bond cleavage in a tandem sequence involving conjugate addition to electron-deficient alkynes. acs.org This highlights the compound's utility in advanced, catalyst-driven transformations. acs.org
Synthesis of Stereoisomeric Forms: (E)- and (Z)-1,2-Bis(phenylsulfonyl)ethylene
The unsaturated analogs, (E)- and (Z)-1,2-bis(phenylsulfonyl)ethylene, are significant reagents in organic synthesis, particularly in Diels-Alder reactions. researchgate.nettandfonline.com Their utility necessitates precise control over their stereochemistry, leading to the development of methods for isomerization and stereoselective synthesis. The two isomers have distinct physical properties; for instance, the (Z)-isomer has a melting point of 100–101 °C, while the (E)-isomer melts at a much higher temperature of 219.5 °C. researchgate.net
Isomerization Processes and Control
Control over the stereochemistry of 1,2-bis(phenylsulfonyl)ethylene is often achieved through isomerization. The (Z)-isomer can be converted to the more thermodynamically stable (E)-isomer. A well-established method for this transformation is a photo-catalyzed process. researchgate.net Exposing a solution of the (Z)-isomer in a solvent like dichloromethane (B109758) to sunlight or a halogen lamp in the presence of a catalytic amount of iodine induces isomerization to the (E)-form. tandfonline.comresearchgate.net
Conversely, controlling the synthesis to prevent unwanted isomerization is also critical, as the (E)-isomer can sometimes isomerize to the (Z)-form during certain reaction steps. tandfonline.com Recently, novel catalytic methods have emerged, such as the use of N-heterocyclic carbenes (NHCs) to catalyze the rearrangement of 1,1-bis(phenylsulfonyl)ethylene (B1206362) into the trans-1,2-bis(phenylsulfonyl)ethylene (B1277389) isomer under mild conditions. nih.gov
Stereoselective Synthetic Routes
Achieving stereoselectivity from the outset is a primary goal in organic synthesis. For 1,2-bis(phenylsulfonyl)ethylene, several routes offer a degree of stereocontrol. The most common preparative method for the (Z)-isomer begins with the nucleophilic substitution of (Z)-1,2-dichloroethylene with thiophenolate, followed by oxidation of the resulting thioether. researchgate.net
A direct and stereoselective synthesis for (E)-1,2-bis(arylsulfonyl)ethylenes has been developed through the acid-mediated sulfonylation of arylethynylene bromides with sodium arylsulfinates in DMSO. rsc.org This method provides the (E)-isomer with good selectivity and yield without requiring a metal catalyst. rsc.org The reaction of (E)-1,2-dichloroethylene with thiophenolate under more drastic conditions (e.g., in DMF at 70–90 °C) has also been shown to afford the substitution product, albeit as a mixture of isomers. researchgate.net These methods demonstrate the ongoing efforts to develop robust and selective pathways to specific stereoisomers of this versatile compound.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| (E)-1,2-Bis(phenylsulfonyl)ethylene |
| (Z)-1,2-Bis(phenylsulfonyl)ethylene |
| 1,2-Bis(phenylthio)ethane |
| Hydrogen peroxide |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
| Acetic acid |
| Sulfuric acid |
| 1,2-Dibromoethane |
| Sodium benzenesulfinate |
| Dimethylformamide (DMF) |
| Dimethyl sulfoxide (DMSO) |
| Tetrabutylammonium bromide (TBAB) |
| Haloalkynes |
| Sodium sulfinates |
| Alkynyl sulfonium salts |
| Sulfinic acids |
| Palladium acetate (B1210297) |
| (Z)-1,2-Dichloroethylene |
| Thiophenolate |
| Dichloromethane |
| Iodine |
| 1,1-Bis(phenylsulfonyl)ethylene |
| N-heterocyclic carbenes (NHCs) |
| Arylethynylene bromides |
| (E)-1,2-dichloroethylene |
| (Z)-1,2-bis(phenylsulfonyl)chloroethylene |
| (E)-1,2-bis(phenylsulfonyl)chloroethylene |
| Trichloroethylene |
| Thiophenol |
Functionalization of the Ethane (B1197151) Backbone
The ethane bridge of this compound presents specific sites for chemical modification, primarily centered on the carbon-hydrogen (C-H) and carbon-sulfur (C-S) bonds. The strong electron-withdrawing nature of the two phenylsulfonyl groups profoundly influences the reactivity of the ethane backbone, making it amenable to specific functionalization strategies. Research has focused on two main pathways: the cleavage of the C-S bond to use the molecule as a synthon and the activation of the C-H bonds for substitution.
A notable strategy for functionalizing the ethane backbone involves a palladium-catalyzed cleavage of the C-S bond. This process allows this compound to serve as a precursor for benzenesulfinic acid in a conjugate addition to alkynes. In a selective method for synthesizing (E)-vinyl sulfones, this compound undergoes C-S bond cleavage in the presence of a palladium catalyst, such as palladium(II) acetate, and a bidentate ligand like N¹,N²-dimethylethane-1,2-diamine (DMEDA). nih.govsigmaaldrich.com The reaction proceeds via the formation of a palladium benzenesulfinate intermediate, which then adds to a variety of electron-deficient alkynes to produce the corresponding (E)-vinyl sulfones in moderate to good yields. nih.gov This transformation highlights a unique utility of the this compound skeleton, where it acts as a stable, solid source of a sulfonyl moiety for constructing more complex molecules. nih.govsigmaaldrich.com
The scope of this palladium-catalyzed conjugate addition has been explored with various alkyne substrates, demonstrating its utility for creating a range of substituted vinyl sulfones.
Table 1: Synthesis of (E)-Vinyl Sulfones via Palladium-Catalyzed Conjugate Addition of this compound to Alkynes nih.gov
| Alkyne Substrate | Product | Yield (%) |
|---|---|---|
| Ethyl propiolate | (E)-Ethyl 3-(phenylsulfonyl)acrylate | 82 |
| Methyl propiolate | (E)-Methyl 3-(phenylsulfonyl)acrylate | 78 |
| t-Butyl propiolate | (E)-tert-Butyl 3-(phenylsulfonyl)acrylate | 75 |
| 3-Phenylpropiolic acid | (E)-3-Phenyl-3-(phenylsulfonyl)acrylic acid | 65 |
| 1-Octyne | (E)-1-(Phenylsulfonyl)oct-1-ene | 55 |
| Phenylacetylene | (E)-1-Phenyl-2-(phenylsulfonyl)ethene | 72 |
In addition to C-S bond functionalization, the C-H bonds on the ethane bridge are activated. The two adjacent sulfonyl groups significantly increase the acidity of the methylene (B1212753) (CH₂) protons. This makes them susceptible to deprotonation by a strong base to form a stabilized carbanion or even a dianion. While specific, documented examples of the isolation and alkylation of the carbanion derived directly from the parent this compound are not prevalent in the surveyed literature, the principle is well-established in sulfone chemistry. For instance, related structures such as β-acetalic sulfones readily undergo deprotonation and subsequent mono- or dialkylation with electrophiles like methyl iodide. researchgate.net Furthermore, highly stabilized carbanions like [(phenylsulfonyl)methylene]dilithium, derived from a single sulfone, are known reagents in organic synthesis, underscoring the potential for the this compound anion to act as a nucleophile. acs.org This expected reactivity would allow for the introduction of alkyl or other functional groups onto the ethane backbone, paving the way for a variety of substituted derivatives.
Reactivity Profiles and Mechanistic Investigations of 1,2 Bis Phenylsulfonyl Ethane
Role as a Radical C2 Synthon
1,2-Bis(phenylsulfonyl)ethane and its unsaturated analogue, 1,2-bis(phenylsulfonyl)ethylene (BPSE), have emerged as significant C2 synthons in radical chemistry. researchgate.net These compounds serve as versatile building blocks for introducing a two-carbon unit, specifically a (phenylsulfonyl)ethenyl group, into various organic molecules through radical-based transformations. researchgate.net The reactivity is largely centered on BPSE, which can be generated from the ethane (B1197151) precursor or used directly. It readily engages with alkyl and aryl radicals in addition reactions, often followed by the elimination of a phenylsulfonyl radical, thereby installing a vinyl sulfone moiety. researchgate.netresearchgate.net
Radical Addition Reactions
The core of this compound's utility as a radical C2 synthon lies in the high reactivity of its unsaturated derivative, 1,2-bis(phenylsulfonyl)ethylene (BPSE), toward carbon-centered radicals. This reactivity facilitates the construction of new carbon-carbon bonds under mild, radical-mediated conditions.
Research has demonstrated that BPSE is an effective radical acceptor in photoredox-catalyzed reactions. For instance, a method for the radical vinylsulfonylation of α-amino carboxylic acids employs (E)-BPSE as the radical trap following the photoredox-induced decarboxylation of the acid. rsc.org Similarly, a metal-free protocol achieves the direct alkenylation of C(sp³)–H bonds by employing BPSE under photo-irradiation conditions, enabling the substitution of heteroatom-substituted and aliphatic C(sp³)–H bonds. researchgate.net
A notable strategy involves the generation of alkyl radicals from unactivated C(sp³)–H bonds using a potent hydrogen atom transfer (HAT) agent. In one such system, a sulfate (B86663) radical, generated from persulfate, abstracts a hydrogen atom to form an alkyl radical. researchgate.net This radical subsequently adds to BPSE, which acts as a radical acceptor, leading to the formation of (E)-2-alkylvinylphenylsulfones in high yields. researchgate.netresearchgate.net This approach is advantageous due to the compact size of the sulfate radical, which allows for the alkenylation of even sterically hindered C–H bonds. researchgate.net
A summary of representative radical addition reactions is presented below.
| Radical Source | Reagent(s) | Radical Acceptor | Product Type | Ref |
| O-containing substrates (acetals, ethers) | 4-tert-butylbenzoic acid, BP, DCA, light | 1,2-Bis(phenylsulfonyl)ethylene | (E)-2-Alkylvinylphenylsulfones | rsc.org |
| Unactivated C(sp³)–H bonds | K₂S₂O₈ | 1,2-Bis(phenylsulfonyl)ethene | (E)-2-Alkylvinylphenylsulfones | researchgate.net |
| α-Amino carboxylic acids | Photoredox catalyst | (E)-1,2-Bis(phenylsulfonyl)ethylene | Functionalized vinyl sulfones | rsc.org |
DCA: 9,10-dicyanoanthracene; BP: Biphenyl
Electron-Transfer Processes
Single-electron transfer (SET) is a fundamental mechanism that initiates many of the radical reactions involving 1,2-bis(phenylsulfonyl)ethylene. These processes typically involve the generation of a radical cation or anion, which then participates in a reaction cascade.
A prominent example is the hydroxyalkenylation of alkenes. researchgate.net In this transformation, a persulfate anion serves as a one-electron-oxidizing agent, reacting with an alkene to form an alkene radical cation. researchgate.netresearchgate.net This radical cation is then trapped by water in a nucleophilic step to produce a β-hydroxyalkyl radical. researchgate.netresearchgate.net The subsequent step involves the addition of this β-hydroxyalkyl radical to BPSE, followed by a β-elimination sequence to yield 1-phenylsulfonyl-4-hydroxyalkenes. researchgate.netresearchgate.netresearchgate.net
Photocatalysis provides another avenue for initiating these reactions via electron transfer. In a photoredox HAT system for the direct alkylation of C-H bonds, a photoinduced electron transfer (PET) process generates a carbon-centered radical. rsc.org This radical adds to an electron-deficient alkene like BPSE, forging a new C-C bond, and the catalytic cycle is completed by a final SET step. rsc.org Mechanistic studies involving copper catalysis and sulfinic acids, which can be derived from this compound, have also provided evidence for SET processes. thieme-connect.comthieme-connect.com
Desulfonylation via Radical Mechanisms
The sulfonyl group, after serving its purpose in directing a reaction or activating a molecule, often needs to be removed. Reductive desulfonylation provides an effective method for cleaving the carbon-sulfur bond, typically through radical mechanisms. wikipedia.orgresearchgate.net
This process is commonly achieved using potent reducing agents such as samarium(II) iodide (SmI₂), active metals like sodium or magnesium amalgam, or tin hydrides. wikipedia.org The general mechanism is believed to involve an initial single-electron transfer from the reducing agent to the sulfone. wikipedia.org This results in a radical anion that fragments to release a stable sulfinate anion and an organic radical. wikipedia.org The organic radical is then further reduced to an anion and protonated to give the final hydrogenated product. wikipedia.org
This methodology is particularly powerful in stereoselective synthesis. For example, the reduction of allylic 1,2- and 1,3-hydroxy phenyl sulfones with [Sm(H₂O)n]I₂ proceeds with high regioselectivity and diastereoselectivity. acs.org This selectivity is attributed to the formation of a chelated organosamarium intermediate that directs an intramolecular protonation by a samarium-bound water molecule. acs.org The reductive desulfonylation of vinylic sulfones, often the products of prior radical additions to BPSE, can be accomplished with SmI₂ to yield alkenes, frequently as single geometric isomers. researchgate.netresearchgate.net This two-step sequence of radical addition followed by reductive desulfonylation constitutes a valuable synthetic strategy for forming complex molecules. cas.cn
Nucleophilic Reactivity and Conjugate Addition
The electron-withdrawing nature of the two phenylsulfonyl groups in 1,2-bis(phenylsulfonyl)ethylene makes the carbon-carbon double bond highly electrophilic. This electronic property dictates its reactivity towards nucleophiles, primarily through Michael-type conjugate addition and subsequent addition-elimination sequences. While this compound itself is saturated, it serves as a key precursor to the reactive ethylene (B1197577) species or other vinyl sulfone derivatives that are potent Michael acceptors.
Michael Acceptor Properties
1,2-Bis(phenylsulfonyl)ethylene (BPSE) is a powerful Michael acceptor, reacting with a wide array of soft nucleophiles. researchgate.net The conjugate addition of a nucleophile to the activated double bond is often the initial step in more complex transformations. This reactivity has been exploited in various synthetic contexts.
For example, Lewis bases can catalyze reactions involving BPSE as a Michael acceptor. Triphenylphosphine (B44618) (PPh₃) has been shown to catalyze the [3+2] cycloaddition of nitrones with BPSE. rsc.org The proposed mechanism initiates with the conjugate addition of the phosphine (B1218219) to the alkene, generating a zwitterionic intermediate that subsequently reacts with the nitrone. rsc.org Similarly, N-heterocyclic carbenes (NHCs) can catalyze the isomerization of 1,1-bis(arylsulfonyl)ethylene to the more stable trans-1,2-isomer through a conjugate addition of the carbene, followed by a sequence involving elimination and re-addition of a sulfinate ion. nih.gov
Furthermore, this compound can be used to generate Michael acceptors in situ. A base-mediated reaction between this compound and ketones has been developed to synthesize 1-aryl-4-(phenylsulfonyl)butan-1-ones, a transformation that proceeds through a Michael addition pathway. researchgate.net
The table below summarizes the Michael addition reactivity of BPSE with various nucleophiles.
| Nucleophile/Catalyst | Reaction Type | Product | Ref |
| PPh₃ / Nitrone | [3+2] Cycloaddition | 4,5-Bis(phenylsulfonyl)isoxazolidine | rsc.org |
| N-Heterocyclic Carbene | Isomerization/Rearrangement | trans-1,2-Bis(phenylsulfonyl)ethylene (B1277389) | nih.gov |
| Ketone Enolate (from ketone + base) | Michael Addition | 1-Aryl-4-(phenylsulfonyl)butan-1-one | researchgate.net |
| Pyrrolidine | Conjugate Addition-Elimination | Phenylsulfonylethylene derivative | researchgate.net |
Addition-Elimination Sequences
A common reaction pathway for 1,2-bis(phenylsulfonyl)ethylene involves an initial conjugate addition of a nucleophile followed by the elimination of one of the phenylsulfonyl groups as a benzenesulfinate (B1229208) anion. researchgate.netresearchgate.net This addition-elimination mechanism effectively results in the substitution of a phenylsulfonyl group and is a cornerstone of the synthetic utility of BPSE.
This sequence allows BPSE to function as a synthetic equivalent for acetylene (B1199291) in Diels-Alder cycloadditions. researchgate.net After the initial [4+2] cycloaddition, the resulting adduct can be treated with a base to induce the elimination of benzenesulfinic acid, thereby introducing a double bond into the newly formed ring system. researchgate.net
Palladium catalysis offers another platform for leveraging this reactivity, starting from the saturated this compound. A palladium-catalyzed conjugate addition to electron-deficient alkynes uses this compound as the source of the phenylsulfonyl group. thieme-connect.comysu.am The mechanism involves an initial cleavage of a C–S bond in the ethane backbone by the palladium catalyst, forming a palladium–sulfinate complex. thieme-connect.comthieme-connect.com This complex then delivers the sulfinate to the alkyne in a conjugate addition manner, affording (E)-vinyl sulfones selectively. thieme-connect.comysu.am This transformation showcases an elegant use of this compound where the addition-elimination concept is applied to the C-S bond itself to generate the reactive species. thieme-connect.com
Palladium-Catalyzed Conjugate Additions
The carbon-sulfur bonds in this compound can be strategically cleaved and utilized in palladium-catalyzed reactions. Specifically, this compound serves as a precursor to benzenesulfinic acid in the palladium-catalyzed conjugate addition to electron-deficient alkynes, providing a selective route to (E)-vinyl sulfones. Current time information in Bangalore, IN.researchgate.net This transformation demonstrates a novel application of this compound as a sulfonyl source. thieme-connect.com
The reaction is typically carried out in the presence of a palladium(II) acetate (B1210297) [Pd(OAc)₂] catalyst and a bidentate ligand, such as N¹,N²-dimethylethane-1,2-diamine (DMEDA). Current time information in Bangalore, IN.researchgate.net The process involves the in situ generation of a phenylsulfonyl intermediate through the cleavage of a C-S bond in this compound. rsc.org This intermediate then adds to a variety of electron-deficient alkynes to produce the corresponding (E)-vinyl sulfones in moderate to good yields. Current time information in Bangalore, IN.nih.gov
A proposed mechanism suggests that the catalytic cycle begins with the insertion of Pd(0) into the C-S bond of this compound. rsc.org The resulting palladium intermediate then complexes with the alkyne. This is followed by regioselective addition and subsequent reductive elimination/protonation to yield the final (E)-vinyl sulfone product and regenerate the active Pd(0) catalyst. rsc.org The reaction tolerates a range of functional groups on the alkyne substrate, including aryl and alkyl substituents. nih.gov
Table 1: Palladium-Catalyzed Conjugate Addition of this compound to Various Alkynes nih.gov
| Alkyne Substrate (1) | Ligand/Base | Product (Yield %) |
| N-Methyl-N,3-diphenylpropiolamide | L1 / KOtBu | 65 |
| N-(4-Methylphenyl)-N-methyl-3-phenylpropiolamide | L1 / KOtBu | 72 |
| N-(4-Methoxyphenyl)-N-methyl-3-phenylpropiolamide | L1 / KOtBu | 75 |
| N-(4-Fluorophenyl)-N-methyl-3-phenylpropiolamide | L1 / KOtBu | 68 |
| N,N-Diethyl-3-phenylpropiolamide | L1 / KOtBu | 71 |
| N-Methyl-N-phenyl-3-(thiophen-2-yl)propiolamide | L1 / KOtBu | 74 |
| N-Methyl-N-phenyl-3-(p-tolyl)propiolamide | L1 / KOtBu | 60 |
Reaction Conditions: Alkyne (0.2 mmol), this compound (2 equiv), Pd(OAc)₂ (10 mol %), Ligand (20 mol %), Base (2 equiv), DMF/MeCN, 120 °C, 24 h. nih.gov
Electrophilic Behavior and Cycloaddition Reactions
While this compound itself is not typically used as a dienophile, its unsaturated analogue, 1,2-bis(phenylsulfonyl)ethylene, is a highly reactive and versatile substrate in cycloaddition reactions due to the strong electron-withdrawing nature of the two phenylsulfonyl groups. researchgate.netacs.org This ethylene derivative is often prepared via the oxidation of the corresponding 1,2-bis(phenylthio)ethylene. researchgate.net
Both (Z)- and (E)-isomers of 1,2-bis(phenylsulfonyl)ethylene are powerful dienophiles that serve as synthetic equivalents for acetylene in [4+2] cycloaddition reactions. acs.orgchemicalbook.com After cycloaddition, the two sulfonyl groups can be removed via reductive elimination to generate a carbon-carbon double bond, making this a valuable method for constructing polycyclic dienes. researchgate.net
cis-1,2-Bis(phenylsulfonyl)ethylene, in particular, has been shown to be a reactive acetylene synthon in Diels-Alder reactions with various dienes. rsc.org For example, it reacts with cyclic dienes such as cyclopentadiene (B3395910) and cyclohexadiene to form the corresponding bicyclic adducts in high yields. rsc.orgresearchgate.net These reactions highlight the utility of the bis(sulfonyl)ethylene core in building complex molecular frameworks. researchgate.net
Table 2: Diels-Alder Reactions of cis-1,2-Bis(phenylsulfonyl)ethylene with Cyclic Dienes rsc.org
| Diene | Cycloaddition Product | Yield (%) |
| Cyclopentadiene | 2,3-Bis(phenylsulfonyl)bicyclo[2.2.1]hept-5-ene | 95 |
| 1,3-Cyclohexadiene | 2,3-Bis(phenylsulfonyl)bicyclo[2.2.2]oct-5-ene | 96 |
Regioselectivity and Stereoselectivity in Cycloadditions
The stereochemistry of Diels-Alder reactions involving 1,2-bis(phenylsulfonyl)ethylene is a critical aspect of its synthetic utility. The cycloaddition of the cis-isomer with cyclopentadiene proceeds to give the exo-adduct. rsc.org In reactions with unsymmetrical dienes, high diastereoselectivity can often be achieved. For instance, the use of a C₂-symmetrical chiral 1,2-bis(arylsulfonyl)ethylene derivative in reactions with unsymmetrical dienes can lead to a single diastereomeric adduct. researchgate.net
Computational studies using density functional theory (DFT) have been employed to rationalize the observed regio- and stereoselectivity of these [3+2] and [4+2] cycloadditions, corroborating the experimental findings. The high degree of selectivity makes these dienophiles valuable tools in asymmetric synthesis for creating specific stereoisomers.
Sulfonyl Migrations and Rearrangements
The sulfonyl group in bis(sulfonyl)alkanes and alkenes can participate in various rearrangement reactions, often triggered by base or a catalyst. These migrations can lead to significant structural reorganization.
The 1,2-sulfone rearrangement is a notable transformation, particularly studied in the context of vinyl sulfones. rsc.org Research has shown that nucleophilic addition to bis-activated vinyl sulfones can trigger such a rearrangement. rsc.orgrsc.org For example, the reaction of various nucleophiles with substrates like 1,1-bis(phenylsulfonyl)ethylene (B1206362) can lead to products resulting from a formal 1,2-shift of a sulfonyl group. rsc.org
This rearrangement can be promoted by different types of catalysts, including enamines, Brønsted bases, and thioureas, and can proceed with high yields and, in asymmetric variants, excellent enantioselectivities (up to 94% ee). rsc.org Mechanistic investigations suggest that the process involves a conjugate addition followed by an umpolung sequence, which includes the elimination and subsequent re-addition of a sulfinate ion. nih.gov An N-heterocyclic carbene (NHC) has been shown to catalyze the isomerization of 1,1-bis(arylsulfonyl)ethylene to the more stable trans-1,2-bis(phenylsulfonyl)ethylene under mild conditions via this type of rearrangement. rsc.orgnih.gov
Beyond the 1,2-rearrangement, other sulfonyl shift pathways can be accessed from sulfone-containing molecules. A prominent example is the Ramberg-Bäcklund reaction, which converts α-halo sulfones into alkenes through a base-mediated rearrangement with the extrusion of sulfur dioxide. wikipedia.orgnumberanalytics.com This reaction proceeds via the formation of a transient three-membered episulfone intermediate. numberanalytics.comorganic-chemistry.org For a substrate like this compound, prior α-halogenation would be required to enable this pathway. The reaction is synthetically valuable for creating carbon-carbon double bonds in a variety of contexts, from small to large rings. wikipedia.org
Mechanistic studies indicate that the reaction begins with deprotonation at the carbon alpha to the sulfonyl group, followed by a rate-determining intramolecular cyclization that expels the halide. chemistry-chemists.com The resulting thiirane (B1199164) dioxide intermediate then decomposes in a cheletropic extrusion to form the alkene. wikipedia.org The stereochemical outcome of the Ram-berg-Bäcklund reaction can often be controlled by the choice of base, with weak bases favoring the formation of Z-alkenes. organic-chemistry.org
1,2-Sulfone Rearrangements
C-S Bond Cleavage and Functionalization of this compound
The carbon-sulfur (C-S) bond in sulfones is notably stable; however, its strategic cleavage and subsequent functionalization represent a powerful tool in synthetic organic chemistry. For this compound, the two phenylsulfonyl groups act as activators for adjacent protons and as potential leaving groups under specific conditions. Research into the reactivity of this compound has revealed pathways for C-S bond scission through both catalytic transition-metal activation and stoichiometric reductive elimination strategies. These methods enable the transformation of the sulfonyl moiety into other functional groups or facilitate the formation of new carbon-carbon bonds.
Catalytic C-S Bond Activation
Transition-metal catalysis provides an efficient route for the activation of the typically inert C-S bond in sulfones. rsc.org Palladium-based systems, in particular, have been developed for the functionalization of this compound.
Detailed research findings have demonstrated a selective method for the synthesis of (E)-vinyl sulfones via a palladium-catalyzed process involving C-S bond cleavage. nih.gov In this transformation, this compound serves as a source of the benzenesulfinic acid moiety, which is then added to various electron-deficient alkynes. nih.govsigmaaldrich.com The reaction proceeds through the cleavage of one of the C-S bonds in the starting material, followed by a conjugate addition to the alkyne substrate. nih.gov
The success of this catalytic cycle relies on a specific combination of a palladium catalyst and a bidentate diamine ligand.
Table 1: Palladium-Catalyzed C-S Cleavage/Conjugate Addition
| Component | Identity | Role |
|---|---|---|
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Activates the C-S bond |
| Ligand | N¹,N²-Dimethylethane-1,2-diamine (DMEDA) | Stabilizes the catalyst and facilitates the reaction |
| Sulfonyl Source | This compound | Undergoes C-S bond cleavage |
| Substrate | Electron-deficient alkynes | Accepts the sulfonyl group |
| Product | (E)-vinyl sulfones | Formed in moderate to good yields |
This table summarizes the key components of the palladium-catalyzed reaction as described in the literature. nih.govsigmaaldrich.com
The mechanism is proposed to involve the oxidative addition of the palladium(0) complex into the C-S bond of this compound to form a palladium(II) intermediate. This is followed by the insertion of the alkyne and subsequent reductive elimination to yield the vinyl sulfone product and regenerate the active catalyst. This method highlights a direct functionalization pathway that leverages the inherent reactivity of the sulfonyl group under catalytic conditions, transforming this compound from a stable molecule into a reactive component for C-C and C-S bond formation. nih.gov
Reductive Elimination Strategies
Reductive elimination, or desulfonylation, offers a complementary approach to C-S bond cleavage that typically does not rely on transition-metal catalysis but rather on potent reducing agents. These strategies are fundamental in synthetic sequences where a phenylsulfonyl group is used as a temporary activating group and must be removed in a later step. researchgate.net This can involve either replacing the sulfonyl group with a hydrogen atom or eliminating it to form a carbon-carbon double bond. researchgate.net
While direct reductive elimination of this compound is not commonly reported, strategies applied to its close analogues and derivatives, particularly β-alkoxy or β-hydroxy sulfones, are well-established and showcase the relevant chemical principles.
One classic method involves the use of sodium amalgam (Na/Hg). For instance, β-phenylsulfonyl acetals, which can be formed from the reaction of diols with 1,2-bis(phenylsulfonyl)ethylene, undergo reductive elimination with sodium amalgam to cleanly produce the corresponding ethenyl ethers. researchgate.net This process involves a two-electron reduction, leading to the cleavage of the C-S bond and the formation of a C=C double bond with the elimination of a benzenesulfinate anion.
Table 2: Common Reagents for Reductive Desulfonylation
| Reagent | Substrate Type | Outcome |
|---|---|---|
| Sodium Amalgam (Na/Hg) | β-Hydroxy or β-Alkoxy Sulfones | Elimination to form C=C double bond researchgate.net |
| Samarium(II) Iodide (SmI₂) | Phenyl Sulfones | Reductive desulfonylation (replacement with H) acs.org |
| Tris(trimethylsilyl)silane (B43935) | Vinylogous Sulfonates | Radical-based reductive elimination researchgate.net |
This table presents reagents used for the reductive cleavage of C-S bonds in phenylsulfonyl compounds, based on established chemical strategies. researchgate.netacs.org
Another powerful reducing agent used for desulfonylation is samarium(II) iodide (SmI₂), often in the presence of a proton source like HMPA. acs.org This system is effective for the reductive cleavage of the C-SO₂Ph bond, replacing it with a C-H bond. Furthermore, radical-based methods employing reagents like tris(trimethylsilyl)silane can also achieve reductive elimination, particularly in substrates designed for radical cyclization or chain reactions. researchgate.net
These reductive strategies are crucial in multi-step syntheses. For example, the (Z)-isomer of 1,2-bis(phenylsulfonyl)ethylene is used as an acetylene equivalent in Diels-Alder reactions; the adduct is then subjected to reductive desulfonylation to yield the final unsaturated cyclic product. researchgate.net
Applications of 1,2 Bis Phenylsulfonyl Ethane in Complex Molecule and Natural Product Synthesis
Building Block for Vinyl Sulfones and Sulfonylalkenes
1,2-Bis(phenylsulfonyl)ethane serves as a crucial precursor to highly reactive vinyl sulfones, namely (E)- and (Z)-1,2-bis(phenylsulfonyl)ethylene (BPSE). researchgate.net These vinyl sulfones are not typically used as end products but as reactive intermediates that participate in a wide array of subsequent chemical reactions.
The preparative method for (Z)-1,2-bis(phenylsulfonyl)ethylene involves the oxidation of the corresponding thioether, which can be synthesized from (Z)-1,2-dichloroethylene. researchgate.net The (E)-isomer is readily prepared through the iodine-catalyzed isomerization of the (Z)-isomer in the presence of sunlight. researchgate.net These isomers are powerful dienophiles and Michael acceptors. researchgate.net
Furthermore, 1,2-bis(phenylsulfonyl)ethylene is employed in the direct alkenylation of C(sp³)–H bonds. Under photo-irradiation conditions with benzophenone, various substrates with heteroatom-substituted or aliphatic C(sp³)–H bonds can be functionalized to form (E)-sulfonylalkenes. uni-regensburg.deacs.org This metal-free reaction provides a direct method for creating C-C bonds and installing a versatile sulfonylalkene moiety. acs.org For instance, a persulfate-mediated protocol allows for the site-selective alkenylation of unactivated C(sp³)–H bonds, including sterically hindered ones, furnishing (E)‐2‐alkylvinylphenylsulfones in high yields. researchgate.net
A notable application is the reaction of (Z)-1,2-bis(phenylsulfonyl)ethylene with tributyltin hydride, which quantitatively yields phenyl vinyl sulfone, offering an inexpensive route to this widely used reagent. researchgate.net
Construction of Carbocyclic and Heterocyclic Systems
The activated double bond in 1,2-bis(phenylsulfonyl)ethylene makes it an excellent partner in cycloaddition reactions for building a variety of ring systems.
1,2-Bis(phenylsulfonyl)ethylene has been effectively used as an acetylene (B1199291) equivalent in Diels-Alder reactions to construct norbornadiene frameworks. acs.orgarkat-usa.org The general strategy involves the [4+2] cycloaddition of a diene, such as a cyclopentadiene (B3395910) derivative, with (cis)-1,2-bis(phenylsulfonyl)ethylene. arkat-usa.org This reaction proceeds readily to give the corresponding norbornene adduct. arkat-usa.org
Subsequent reductive desulfonylation of the resulting adduct, typically using sodium amalgam, removes the two phenylsulfonyl groups to generate the target norbornadiene double bond. arkat-usa.org This two-step sequence—cycloaddition followed by desulfonylation—provides access to alkyl- and aryl-substituted norbornadienes that would be difficult to prepare directly from substituted acetylenes. acs.orgcapes.gov.br
Table 1: Diels-Alder Reaction for Norbornadiene Synthesis
| Diene | Dienophile | Product Type | Reference |
| Methyl 1-benzylcyclopenta-2,4-diene-1-carboxylate | cis-1,2-Bis(phenylsulfonyl)ethylene | endo-Adduct for norbornadiene synthesis | arkat-usa.org |
| Furan (B31954) | cis-1,2-Bis(phenylsulfonyl)ethylene | Adduct for Oxanorbornadiene (OND) synthesis wikipedia.org | wikipedia.org |
The electrophilic nature of 1,2-bis(phenylsulfonyl)ethylene makes it a valuable substrate for synthesizing nitrogen-containing heterocycles. A key example is its use in [3+2] cycloaddition reactions with 1,3-dipoles like nitrones. nih.govrsc.org
Under the catalysis of Lewis bases such as triphenylphosphine (B44618) (PPh₃) or 4-dimethylaminopyridine (B28879) (DMAP), various nitrones react with (Z)-1,2-bis(phenylsulfonyl)ethylene to afford highly functionalized 4,5-bis(phenylsulfonyl)isoxazolidine derivatives. rsc.org These reactions proceed under mild conditions and often yield a single diastereomer in moderate to excellent yields. rsc.org Interestingly, the reaction with the (E)-isomer of the alkene produces the identical isoxazolidine (B1194047) product, indicating that the stereoselectivity is independent of the starting alkene's configuration. rsc.org
N-heterocyclic carbenes (NHCs) have also been shown to catalyze tandem rearrangement/cycloaddition reactions between 1,1-bis(arylsulfonyl)ethylene and nitrones, which proceeds through an intermediate formation of trans-1,2-bis(phenylsulfonyl)ethylene (B1277389), to generate highly substituted isoxazolines. nih.gov Other applications include the synthesis of pyrrole (B145914) derivatives. acs.org
1,2-Bis(phenylsulfonyl)ethylene serves as a synthetic equivalent of acetylene in cycloaddition reactions, providing a general and powerful strategy for forming cyclic compounds. researchgate.net The phenylsulfonyl groups act as strong activating groups that facilitate the initial cycloaddition, and their subsequent removal via reductive elimination reveals a double bond. This approach is particularly useful in Diels-Alder reactions where the corresponding acetylene dienophile is unreactive or unavailable. acs.orgarkat-usa.org For example, the synthesis of oxanorbornadiene can be achieved through the cycloaddition of furan with cis-1,2-bis(phenylsulfonyl)ethylene, followed by the removal of the phenylsulfonyl groups. wikipedia.org
Formation of Nitrogen-Containing Heterocycles
Precursor for Advanced Synthetic Intermediates
Beyond ring construction, this compound derivatives are instrumental in preparing acyclic molecules with high functional complexity, particularly those containing challenging stereocenters.
A significant application of 1,2-bis(phenylsulfonyl)ethylene is in the asymmetric synthesis of α-amino acids bearing a quaternary stereocenter at the α-position. These non-proteinogenic amino acids are valuable building blocks in medicinal chemistry and peptide design.
The key transformation is the organocatalytic asymmetric Michael addition of azlactones (oxazolones) to cis-1,2-bis(phenylsulfonyl)ethene. researchgate.netacs.org This reaction, often catalyzed by chiral thiourea (B124793) or cinchona alkaloid derivatives, allows for the creation of a C-C bond and the simultaneous generation of a quaternary stereocenter with high levels of enantioselectivity. sigmaaldrich.comacs.org The resulting adducts, which contain the bis(phenylsulfonyl)ethane moiety, can be further elaborated. The azlactone ring can be opened under acidic conditions to reveal the amino acid functionality. researchgate.netacs.org This methodology provides a straightforward and efficient entry to enantiomerically enriched quaternary α-amino acids. researchgate.netacs.org
Table 2: Asymmetric Synthesis of Quaternary α-Amino Acid Precursors
| Nucleophile (Azlactone) | Electrophile | Catalyst Type | Product Feature | Reference |
| 2-Phenyl-4-substituted-oxazol-5(4H)-one | cis-1,2-Bis(phenylsulfonyl)ethene | Chiral Thiourea | Quaternary α-amino acid derivative | researchgate.netacs.org |
| N-Benzoyl 2-(benzylthio)-1,5-dihydro-4H-imidazole-4-one | "Rigidified" vinylidene bis(sulfone) | Bifunctional Amine/Squaramide | Precursor to 5,5-disubstituted hydantoins | acs.orgresearchgate.net |
| Oxazolones | 1,1-Bis(phenylsulfonyl)ethylene (B1206362) | Cinchona Alkaloid | Quaternary α-alkyl-α-amino acid derivative | sigmaaldrich.com |
Hydroxyalkenylation and Alkoxyalkenylation Products
Recent advancements in synthetic methodology have utilized 1,2-bis(phenylsulfonyl)ethylene (BPSE), a direct derivative of this compound, in the formation of valuable hydroxy- and alkoxyalkenylated products. These reactions provide an efficient route to bifunctional molecules that are key building blocks in further synthetic elaborations.
A notable protocol involves the hydroxyalkenylation of alkenes using BPSE as a radical acceptor in the presence of water. researchgate.netresearchgate.netnih.gov This process can be initiated either through electron transfer with a persulfate anion or via photocatalysis with an acridinium (B8443388) photoredox catalyst. researchgate.netresearchgate.netgrafiati.com In these reactions, alkenes are transformed into 1-phenylsulfonyl-4-hydroxyalkenes with good to high yields. researchgate.netresearchgate.netnih.gov
The underlying mechanism involves the one-electron oxidation of the starting alkene to form a radical cation. researchgate.netnih.gov This intermediate is then trapped by water in a nucleophilic hydroxylation step, generating a β-hydroxyalkyl radical. researchgate.netresearchgate.netgrafiati.com The subsequent radical addition to 1,2-bis(phenylsulfonyl)ethylene, followed by a β-elimination sequence, yields the final hydroxyalkenylated product. researchgate.netgrafiati.com A similar photocatalytic strategy has been reported for alkoxyalkenylation, broadening the scope of this transformation. researchgate.netnih.gov
Table 1: Overview of Alkene Hydroxyalkenylation using BPSE
| Catalyst/Initiator | Alkene Substrate | Product Type | Yield | Reference |
|---|---|---|---|---|
| Persulfate Anion | Various Alkenes | 1-Phenylsulfonyl-4-hydroxyalkenes | Good to High | researchgate.netnih.gov |
| Acridinium Photoredox Catalyst | Various Alkenes | 1-Phenylsulfonyl-4-hydroxyalkenes | Good | researchgate.netgrafiati.com |
Other C-C and C-X Bond Formations
Beyond hydroxyalkenylation, this compound and its ethylene (B1197577) counterpart are instrumental in a variety of other carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. These transformations highlight the compound's versatility as a synthetic tool.
A significant application is the palladium-catalyzed synthesis of (E)-vinyl sulfones. acs.orgysu.am In this process, this compound serves as the source of the phenylsulfonyl group. acs.orgysu.am The reaction proceeds via a palladium-catalyzed C-S bond cleavage of the starting material, which generates a phenylsulfonyl intermediate in situ. acs.orgysu.am This intermediate then undergoes a conjugate addition to various electron-deficient alkynes, affording the corresponding (E)-vinyl sulfones in moderate to good yields. acs.orgysu.am This method is notable for being the first to use the commercially available this compound as a sulfone source for this type of transformation. acs.orgysu.am
Furthermore, 1,2-bis(phenylsulfonyl)ethylene is employed in the direct alkenylation of C(sp³)–H bonds under metal-free, photo-irradiated conditions. researchgate.net This reaction enables the substitution of C(sp³)–H bonds with an (E)-sulfonylalkene unit, providing a direct method for extending carbon skeletons. researchgate.net The starting compound also acts as a potent dienophile in Diels-Alder cycloadditions due to its electron-withdrawing phenylsulfonyl groups, facilitating the construction of complex cyclic systems. rsc.org It can also function as a leaving group in radical alkenylation reactions, where a radical adds to the double bond, followed by the elimination of a sulfonyl radical. rsc.org
Contributions to Total Synthesis of Natural Products
The strategic utility of this compound and its derivatives is prominently showcased in the total synthesis of several complex and biologically active natural products.
Application in (+)-7-deoxypancratistatin Synthesis
A key demonstration of the synthetic power of this reagent is its application in the total synthesis of (+)-7-deoxypancratistatin, an Amaryllidaceae alkaloid with promising antiviral and antineoplastic activities. acs.orgnih.gov A convergent total synthesis of this natural product was accomplished starting from two readily available compounds: furan and trans-1,2-bis(phenylsulfonyl)ethylene. acs.orgacs.orgresearchgate.net
Table 2: Synthesis of (+)-7-deoxypancratistatin
| Starting Materials | Key Reagent | Number of Steps | Overall Yield | Target Molecule | Reference |
|---|---|---|---|---|---|
| Furan, Functionalized Aryl Bromide | trans-1,2-Bis(phenylsulfonyl)ethylene | 19 | 8% | (+)-7-deoxypancratistatin | acs.orgacs.orgresearchgate.net |
Strategic Utility in Other Complex Natural Product Pathways
The utility of bis(sulfonyl)ethylenes extends to the synthesis of other complex natural products, particularly other isocarbostyril alkaloids. The strategies developed for (+)-7-deoxypancratistatin have been conceptually applied to the synthesis of related compounds such as (+)-pancratistatin, (+)-lycoricidine, and (+)-narciclasine. researchgate.net
The role of 1,2-bis(arylsulfonyl)ethylenes as π-deficient alkenes makes them excellent partners in cycloaddition reactions, a common strategy for building the core structures of many natural products. rsc.org They can also participate in radical alkenylation reactions, where a variety of radicals add across the double bond, followed by the elimination of a sulfonyl radical, effectively transferring a vinyl group to the radical precursor. rsc.org This reactivity profile allows for the efficient construction of the complex frameworks characteristic of many biologically active molecules.
Catalytic Methodologies Utilizing 1,2 Bis Phenylsulfonyl Ethane
Transition Metal-Catalyzed Transformations
1,2-Bis(phenylsulfonyl)ethane serves as a key reagent in palladium-catalyzed reactions, notably in the synthesis of vinyl sulfones. A selective method has been developed for producing (E)-vinyl sulfones through a palladium-catalyzed C-S bond cleavage and conjugate addition process. ysu.amacs.org In this transformation, this compound acts as a precursor to the phenylsulfonyl intermediate, which is generated in situ. ysu.am The reaction proceeds in the presence of a palladium(II) acetate (B1210297) catalyst and a diamine ligand, N¹,N²-dimethylethane-1,2-diamine (DMEDA), adding to various electron-deficient alkynes to yield the corresponding (E)-vinyl sulfones in moderate to good yields. ysu.amacs.org
The reaction is applicable to a range of 3-arylpropiolamides with various N-substituents, including both alkyl and aryl groups. ysu.am For instance, N-Methyl-N,3-diphenylpropiolamide reacts with this compound using Pd(OAc)₂, a ligand, and KOtBu to produce the target product in 65% yield. ysu.am The scope extends to substrates with electron-donating (methoxy) and electron-withdrawing (fluoro) groups on the N-aryl moiety, as well as heterocyclic propiolamides. ysu.am However, in some palladium-catalyzed asymmetric alkylations, bis(phenylsulfonyl)ethane has been noted as a less reactive nucleophile, resulting in modest enantioselectivities. nih.gov
| Alkyne Substrate | N-Substituent | Aryl/Alkyl Group | Yield (%) | Reference |
|---|---|---|---|---|
| N-Methyl-N,3-diphenylpropiolamide | Methyl, Phenyl | Phenyl | 65 | ysu.am |
| N-(p-tolyl)-N,3-diphenylpropiolamide | p-tolyl, Phenyl | Phenyl | 75 | ysu.am |
| N-(4-methoxyphenyl)-N,3-diphenylpropiolamide | 4-methoxyphenyl, Phenyl | Phenyl | 78 | ysu.am |
| N-(4-fluorophenyl)-N,3-diphenylpropiolamide | 4-fluorophenyl, Phenyl | Phenyl | 69 | ysu.am |
| N,N-diethyl-3-phenylpropiolamide | Diethyl | Phenyl | 71 | ysu.am |
| N-methyl-N-phenyl-3-(thiophen-2-yl)propiolamide | Methyl, Phenyl | Thiophen-2-yl | 74 | ysu.am |
The sulfoxide (B87167) analogue, 1,2-bis(phenylsulfinyl)ethane (B1276340), forms a highly effective palladium(II) acetate complex, often referred to as the "White catalyst". thieme-connect.comsigmaaldrich.com This air-stable catalyst is particularly effective for the functionalization of allylic carbon centers. thieme-connect.com The bis-sulfoxide palladium(II) catalyst is employed in a variety of significant reactions, including allylic C-H oxidation, inter- and intramolecular alkylations, macrolactonizations, and allylic C-H amination. thieme-connect.comsigmaaldrich.com
The unique structure of the palladium complex with bis(phenylsulfinyl) groups enhances its reactivity and selectivity, which is crucial for optimizing yields and minimizing byproducts. chemimpex.com For example, 1,2-bis(phenylsulfinyl)ethane palladium(II) diacetate has been used in the oxidative carbocyclization–carbonylation of allenynes, providing the desired ester products in reasonable yields. scispace.com In asymmetric allylic C-H alkylation studies, 1,2-bis(phenylsulfinyl)ethane has been utilized as a ligand (L12). nih.gov The development of catalysts based on bis-sulfoxide ligands is significant because these ligands are oxidatively stable, unlike some phosphine (B1218219) ligands which can be sensitive to the oxidative conditions required for C-H activation. nih.govacs.org The chirality at the sulfur atom in optically pure bis(sulfoxide) ligands also offers potential for asymmetric catalysis. acs.org
| Reaction Type | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Allylic C-H Oxidation | 1,2-Bis(phenylsulfinyl)ethane Pd(II) Acetate ("White Catalyst") | Selectively affords branched allylic acetates. | thieme-connect.comsigmaaldrich.com |
| Macrolactonization | "White Catalyst" | Effective for ω-alkenoic acids, tolerant of polar functional groups. | thieme-connect.comsigmaaldrich.com |
| Allylic C-H Amination | "White Catalyst" | Transforms N-tosylcarbamates into oxazolidinones, providing syn-1,2 amino alcohol motifs. | thieme-connect.comsigmaaldrich.comnih.gov |
| Asymmetric Allylic C-H Alkylation | Pd(OAc)₂ / 1,2-Bis(phenylsulfinyl)ethane | Used as an effective ligand in the reaction between nitrotetralone (B8676387) and allylbenzene. | nih.gov |
| Oxidative Carbocyclization-Carbonylation | 1,2-Bis(phenylsulfinyl)ethane Pd(II) Diacetate | Catalyzes the transformation of allenynes to esters. | scispace.com |
Beyond palladium, other transition metals have been used to catalyze reactions involving derivatives of this compound. Copper(I) complexes have been shown to be effective in catalyzing the 1,3-dipolar cycloaddition between imino esters and 1,2-bis(phenylsulfonyl)ethylene. ua.es Specifically, a chiral Fesulphos ligand complexed with copper(I), (Rp)-102-[Cu(MeCN)₄]PF₆, was used to generate exclusively exo-cycloadducts in good yields (65-93%) and with very good enantioselectivity (85-99% ee). ua.es This demonstrates the utility of the bis(sulfonyl)ethylene scaffold in copper-catalyzed asymmetric cycloadditions for constructing complex heterocyclic structures. ua.es Additionally, ruthenium(II)-bis(sulfoxide) complexes have been prepared and studied, and iron(III) has been used with chiral bis(sulfoxide) ligands to catalyze enantioselective Diels-Alder reactions. acs.org
Ligand Design and Activity (e.g., sulfoxide ligands derived from similar structures)
Organocatalysis in Conjugate Additions
The electron-deficient nature of the double bond in 1,2-bis(phenylsulfonyl)ethylene makes it an excellent Michael acceptor in organocatalytic conjugate addition reactions. researchgate.net This reactivity has been harnessed for various asymmetric C-C bond-forming reactions.
Chiral bifunctional thioureas have emerged as powerful organocatalysts for promoting the asymmetric Michael addition to bis(sulfonyl)ethylenes. rsc.org In a notable application, the conjugate addition of azlactones to cis-1,2-bis(phenylsulfonyl)ethene is catalyzed by simple chiral thioureas. rsc.org This reaction provides access to α,α-disubstituted α-amino acid derivatives with good yields and moderate to good enantioselectivities. rsc.org The thiourea (B124793) catalyst is believed to activate the 1,2-bis(phenylsulfonyl)ethylene towards nucleophilic attack via hydrogen bonding. rsc.org The choice of catalyst is crucial; while chiral aminothioureas are effective, other chiral bases such as quinine (B1679958) were found to be inactive for this specific transformation. rsc.org The reaction scope includes various substituents at the C4 position of the azlactone, demonstrating its utility in generating quaternary α-amino acids. rsc.org
| Azlactone C4-Substituent | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Isopropyl | (S,S)-Thiourea I | 75 | 60 | rsc.org |
| Phenyl | (S,S)-Thiourea I | 85 | 70 | rsc.org |
| 4-MeO-Phenyl | (S,S)-Thiourea I | 90 | 65 | rsc.org |
| 4-Cl-Phenyl | (S,S)-Thiourea I | 88 | 72 | rsc.org |
| 2-Naphthyl | (S,S)-Thiourea I | 91 | 75 | rsc.org |
The activation of nucleophiles through enamine and Brønsted base catalysis has also been applied to conjugate additions involving bis(sulfonyl) systems. researchgate.net Pyrrolidine, a classic enamine catalyst, has been shown to effectively catalyze the conjugate addition of cyclic ketones to vinyl sulfones. maynoothuniversity.ie In the context of more extended systems, an enamine-activated organocatalytic 1,6-conjugate addition was developed for bis-phenylsulfonyl butadienes, achieving excellent yields and selectivities. maynoothuniversity.ie
Brønsted base catalysis has also been explored, where the base promotes the reaction by deprotonating the nucleophile. researchgate.net However, the use of simple aldehydes and ketones as nucleophiles under soft Brønsted base catalysis can be challenging due to the high pKa of their α-protons. ehu.es While chiral bases like quinine were ineffective on their own for the addition of azlactones to 1,2-bis(phenylsulfonyl)ethene, the combination of a base and a hydrogen-bond donor (like thiourea) is often a successful strategy. rsc.org It has been noted that various nucleophiles activated by enamine or Brønsted base catalysts can induce a 1,2-sulfone rearrangement after the initial nucleophilic addition to bis-activated vinyl sulfones, leading to products with high yields and enantioselectivities. researchgate.net
Chiral Thiourea Catalysis for Asymmetric Synthesis
This section explores the application of this compound and closely related vinylsulfonyl compounds in catalytic reactions initiated by light or involving potent radical-generating species. The focus is on the mechanisms of catalyst activation, radical generation, and the subsequent functionalization of organic substrates.
Acridinium (B8443388) Photoredox Catalysis
Acridinium-based organic photosensitizers are powerful photoredox catalysts due to their high excited-state reduction potentials. In the context of reactions involving vinylsulfonyl compounds, research has predominantly focused on the use of 1,2-bis(phenylsulfonyl)ethylene , the unsaturated analogue of this compound.
In a representative protocol, an acridinium photoredox catalyst is used to facilitate the hydroxyalkenylation of alkenes, where 1,2-bis(phenylsulfonyl)ethylene serves as a key reagent. researchgate.netresearchgate.net The reaction mechanism involves the nucleophilic hydroxylation of alkene-derived radical cations, which are generated through a single-electron transfer (SET) process initiated by the photoexcited acridinium catalyst. researchgate.netresearchgate.net The resulting β-hydroxyalkyl radicals then engage in a radical addition/β-elimination sequence with 1,2-bis(phenylsulfonyl)ethylene to yield the final product. researchgate.net The catalytic cycle is sustained by an electron transfer step that regenerates the ground-state acridinium catalyst. researchgate.net While some studies have explored the functionalization of bioactive molecules using related bis(phenylsulfonyl)ethylenes with acridinium dyes, the direct catalytic application of this compound in these specific cycles is not prominently documented in the reviewed literature. rsc.org
Persulfate Anion Mediated Processes
Persulfate anions (S₂O₈²⁻), typically from salts like potassium persulfate (K₂S₂O₈) or ammonium (B1175870) persulfate, are effective one-electron-oxidation reagents used to initiate C-H functionalization. nih.govresearchgate.net These processes can be triggered thermally or photochemically and are valued for being cost-effective. researchgate.net The key reactive species generated from the persulfate anion is the sulfate (B86663) radical anion (SO₄•⁻), a highly reactive and compact hydrogen atom transfer (HAT) agent. researchgate.net
In the context of C-H alkenylation, research has demonstrated a method for the site-selective functionalization of unactivated C(sp³)–H bonds using a persulfate anion in conjunction with a vinylsulfonyl reagent. researchgate.net The process allows for the direct conversion of C(sp³)–H bonds in a wide variety of substrates into (E)-2-alkylvinylphenylsulfones. researchgate.netresearchgate.net The notable advantage of using the compact sulfate radical is its ability to access and activate even sterically hindered C–H bonds. researchgate.netresearchgate.net The reaction proceeds cleanly with both acyclic and alicyclic substrates. researchgate.net
The general applicability of this persulfate-mediated method is highlighted by its success with various substrate classes, as detailed in the table below.
| Substrate Class | Type of C-H Bond Functionalized | Reference |
| Alkanes | Acyclic, Alicyclic | researchgate.netresearchgate.net |
| Natural Product Derivatives | Sterically Hindered Tertiary C-H | researchgate.netnih.gov |
| Keto Ethers | C-H adjacent to ether oxygen | nih.gov |
This methodology provides a direct route to vinyl sulfones from simple hydrocarbon precursors.
Radical Generation and Propagation
The catalytic reactions involving persulfate and vinylsulfonyl compounds are fundamentally driven by radical chemistry, encompassing distinct steps of generation and propagation.
Radical Generation: The process is initiated by the generation of the sulfate radical anion (SO₄•⁻) from the persulfate anion (S₂O₈²⁻). semanticscholar.org This can occur through thermal homolytic cleavage or via a single-electron transfer (SET) from a photoexcited catalyst or another electron donor in the system. researchgate.netsemanticscholar.org The sulfate radical is a potent HAT agent capable of abstracting a hydrogen atom from even unactivated C(sp³)–H bonds. semanticscholar.org
Radical Propagation: The reaction cascade proceeds via the following mechanistic sequence:
Hydrogen Atom Transfer (HAT): The sulfate radical anion abstracts a hydrogen atom from a substrate containing a C(sp³)–H bond, generating an alkyl radical (R•). researchgate.netsemanticscholar.org The site-selectivity of this step is governed by the inherent polar and steric effects of the substrate C-H bonds. researchgate.netnih.gov
Radical Addition-Elimination: The newly formed alkyl radical adds to an electrophilic radical acceptor. acs.org In documented C-H alkenylation reactions, 1,2-bis(phenylsulfonyl)ethylene serves as this acceptor. acs.orgrsc.orgscribd.com The addition of the alkyl radical to the double bond forms a new carbon-centered radical intermediate. scribd.com This intermediate subsequently undergoes a β-elimination (or β-scission) of a stable phenylsulfonyl radical (PhSO₂•), resulting in the formation of the desired (E)-vinyl sulfone product. acs.orgscribd.com
This addition-elimination sequence allows 1,2-bis(phenylsulfonyl)ethylene to function as a reliable synthon for installing a (phenylsulfonyl)ethenyl group. researchgate.net
Structural Characterization and Computational Insights of 1,2 Bis Phenylsulfonyl Ethane
X-ray Crystallographic Analysis of 1,2-Bis(phenylsulfonyl)ethane and its Adducts
X-ray crystallography has been an indispensable tool for the unambiguous determination of the molecular structure of this compound and its various adducts in the solid state.
The crystal structure of an orthorhombic form of this compound has been determined by X-ray diffraction. researchgate.net In a related phosphine (B1218219) oxide, 1,2-bis(phenyl-phosphor-yl)ethane, which is a meso compound, the P-CH2-CH2-P backbone adopts a trans conformation with a torsion angle of -178.59 (17)°. nih.gov The molecules in the crystal are linked by weak C-H⋯O hydrogen bonds and are arranged in rows. nih.gov The dihedral angle between the two phenyl rings is 5.2 (3)°. nih.gov
The solid-state conformation of adducts can also be definitively established. For instance, the X-ray structure of an adduct of meso-1,2-bis(phenylsulfinyl)ethane with Me2SnCl2 revealed a polymeric chain structure. scielo.br Similarly, the crystal structure of an adduct with n-Bu2SnCl2 showed discrete centrosymmetric dimeric species with the tin atoms in a distorted octahedral geometry. scielo.br
Detailed crystallographic data for a derivative, (1Z,2Z)-1,2-bis(2-(phenylsulfonyl)-1-(4-tolyl)ethylidene)hydrazine, has been reported, providing precise bond lengths and angles. researchgate.net
Interactive Table: Selected Crystallographic Data for a this compound Derivative researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.303 |
| b (Å) | 8.909 |
| c (Å) | 13.808 |
| β (°) | 104.4 |
| V (ų) | 1227.13 |
This table presents selected crystallographic parameters for (1Z,2Z)-1,2-bis(2-(phenylsulfonyl)-1-(4-tolyl)ethylidene)hydrazine, a derivative of this compound.
X-ray crystallography is crucial for determining the stereochemistry of products from reactions involving this compound and its analogs. For example, in the N-heterocyclic carbene-catalyzed rearrangement of 1,1-bis(arylsulfonyl)ethylene to trans-1,2-bis(phenylsulfonyl)ethylene (B1277389), the stereochemistry of a subsequent cycloadduct was confirmed by X-ray analysis. nih.gov This confirmed the trans configuration of the bis(phenylsulfonyl)ethylene intermediate formed in situ. nih.gov
In another instance, the stereochemistry of intermediates in the synthesis of cis- and trans-1,2-bis(phenylsulfonyl)ethene was confirmed by X-ray crystallography. researchgate.net This technique has also been applied to determine the stereochemistry of Diels-Alder adducts where 1,2-bis(phenylsulfonyl)ethylene acts as a dienophile. acs.orgresearchgate.net The absolute stereochemistry of a chiral Diels-Alder adduct was determined by X-ray structure analysis, confirming the facial selectivity of the cycloaddition. researchgate.net
Determination of Molecular Conformations and Packing
Spectroscopic Characterization in Mechanistic Studies (e.g., NMR for reaction monitoring)
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are vital for monitoring reaction progress and gaining mechanistic insights. In studies of palladium-catalyzed allylic C-H activation, ¹H NMR spectroscopy is used to analyze crude reaction mixtures to determine diastereoselectivities of the products. nih.govnih.gov For example, in the catalyst-controlled C-O versus C-N allylic functionalization of terminal olefins, the diastereomeric ratio of the resulting oxazolines and imidazolidinones was determined by ¹H NMR analysis of the crude reaction mixture. nih.gov
The progress of reactions can be monitored by taking samples at different time intervals and analyzing them. In a study on the palladium-catalyzed allylic C-H activation, reaction samples were withdrawn at various times and analyzed by GC/MS to follow the reaction kinetics. dtu.dk Similarly, in the catalytic enantioselective addition of dihydroimidazol-4-ones to bis(sulfonyl)ethylenes, the reaction conversion was determined by ¹H NMR. acs.org
The vinyl protons of (Z)- and (E)-1,2-bis(phenylsulfonyl)ethylene can be distinguished by ¹H NMR, with the (Z)-isomer appearing at 6.82 ppm and the (E)-isomer at 7.37 ppm in CDCl₃, which is useful for checking the purity of the isomers. researchgate.net Furthermore, ¹³C NMR data for cis-1,2-bis(phenylsulfonyl)ethylene is available. chemicalbook.com
Computational Chemistry Approaches
Computational chemistry, especially Density Functional Theory (DFT), has become a powerful tool for investigating the mechanisms of reactions involving this compound.
DFT calculations are widely used to supplement experimental findings and provide a deeper understanding of reaction mechanisms. mdpi.com In the context of palladium-catalyzed allylic C-H activation, DFT has been used to investigate various possible C-H activation mechanisms. dtu.dk By comparing experimentally determined kinetic isotope effects (KIEs) with theoretically calculated values, different mechanistic scenarios can be distinguished. dtu.dk
DFT calculations have also been employed to rationalize the regio- and diastereoselectivity observed in the photocatalytic C(sp³)-H allylation, alkynylation, and imination using unsaturated benzenesulfonyl compounds. researchgate.net In a study on the visible-light-mediated decarboxylative (E)-alkenylation of aliphatic carboxylic acids with aryl styryl sulfones, a reaction mechanism was proposed based on control experiments and DFT calculations that accounted for the observed selectivities. researchgate.net The dissociation energies of C-H bonds, calculated by both semiempirical and DFT methods, have been used to understand selective oxidation processes. acs.org
A key application of computational chemistry is the mapping of reaction pathways and the characterization of transition states. For the palladium-catalyzed allylic C-H activation, transition states for different C-H activation mechanisms were determined using DFT calculations. dtu.dk The calculations supported a mechanism where acetate (B1210297) plays a crucial role as a proton abstractor. dtu.dk The energy profile for the subsequent nucleophilic attack and catalyst reoxidation was also mapped out. dtu.dk
In a study on copper-catalyzed tandem arylation-cyclization reactions, DFT calculations were used to compare the free energy profiles of different possible reaction routes. beilstein-journals.org The calculations helped to determine whether the reaction proceeds via an aryl transfer followed by ring-closing or vice versa, and identified the rate-determining step. beilstein-journals.org Similarly, in the organocatalytic synthesis of tetrasubstituted pyrrolidines, DFT methods were used to study the mechanism of the [3+2] cycloaddition reaction, revealing the crucial role of hydrogen bonding in activating the reaction. mdpi.com Preliminary computational studies on the DMC-based cyclization of 1,2-bis(hydroxymethyl)benzene have also been carried out to understand the reaction pathway. frontiersin.org
Prediction of Reactivity and Selectivity
The reactivity and selectivity of this compound are dictated by the presence of two electron-withdrawing phenylsulfonyl groups attached to an ethane (B1197151) backbone. These groups significantly influence the electronic environment of the molecule, making it a versatile reagent in various chemical transformations. Computational and experimental studies have provided insights into its behavior, particularly in reactions involving C-S bond cleavage and its role as a precursor to other reactive species.
The sulfonyl groups act as strong electron-withdrawing moieties, which makes the protons on the ethane bridge acidic and susceptible to deprotonation by a base. This property is fundamental to its reactivity in certain contexts.
A notable application that highlights the predictable reactivity of this compound is in palladium-catalyzed reactions. It can serve as a precursor to phenylsulfonyl intermediates. ysu.am For instance, in the presence of a palladium catalyst, such as palladium acetate [Pd(OAc)₂] with a bidentate ligand like N¹,N²-dimethylethane-1,2-diamine (DMEDA), this compound can undergo C-S bond cleavage. acs.org This in situ generation of a phenylsulfonyl species allows for subsequent reactions, such as conjugate addition to electron-deficient alkynes, to produce (E)-vinyl sulfones with a high degree of selectivity. ysu.amacs.org
The proposed mechanism for this transformation involves the insertion of the Pd(0) catalyst into the C-S bond of this compound. acs.org This is followed by complexation with an alkyne and subsequent regioselective addition, ultimately leading to the desired vinyl sulfone product and regeneration of the active Pd(0) species. acs.org The selectivity for the (E)-isomer is a key feature of this reaction. ysu.amacs.org The reaction conditions, including the choice of ligand and base, are crucial in controlling the outcome and yield of the reaction. acs.org
Studies have shown that various electron-deficient alkynes can react with this compound under these palladium-catalyzed conditions, demonstrating the broad applicability of this method. ysu.amacs.org The reaction tolerates different functional groups on the alkyne substrate, leading to a range of substituted (E)-vinyl sulfones in moderate to good yields. acs.org
Furthermore, this compound has been identified as a byproduct in other reactions, such as the nickel-catalyzed three-component coupling of phenyl vinyl sulfones with alkynes. wvu.edu In this context, the phenyl vinyl sulfone not only participates in the main reaction but also acts as a scavenger for sulfinic acid, leading to the formation of this compound. wvu.edu This observation further underscores the thermodynamic stability of the this compound structure.
The reactivity of the related compound, 1,2-bis(phenylsulfonyl)ethylene, which contains a carbon-carbon double bond, has also been extensively studied. This molecule is a potent dienophile in Diels-Alder reactions due to its electron-deficient nature, a direct consequence of the two phenylsulfonyl groups. researchgate.net While distinct from this compound, the electronic effects of the sulfonyl groups are a shared feature that dictates their reactivity patterns.
Table of Reaction Parameters for Palladium-Catalyzed Synthesis of (E)-Vinyl Sulfones
| Parameter | Description | Reference |
| Catalyst | Palladium acetate [Pd(OAc)₂] | acs.org |
| Ligand | N¹,N²-dimethylethane-1,2-diamine (DMEDA) | acs.org |
| Sulfone Source | This compound | ysu.amacs.org |
| Reactants | Various electron-deficient alkynes | ysu.amacs.org |
| Base | Potassium tert-butoxide (KOtBu) | acs.org |
| Product | (E)-Vinyl sulfones | ysu.amacs.org |
| Selectivity | High for the (E)-isomer | acs.org |
| Yields | Moderate to good | acs.org |
Future Directions and Emerging Research Avenues for 1,2 Bis Phenylsulfonyl Ethane
Development of Novel Green Synthetic Methodologies
A significant future direction in the chemistry of 1,2-bis(phenylsulfonyl)ethane and related sulfones is the development of environmentally benign synthetic methods. Traditional approaches often rely on harsh oxidants, multi-step processes, or toxic reagents, which are unsustainable. thieme-connect.com Research is now pivoting towards greener alternatives that offer high efficiency under mild conditions.
Visible light-induced photocatalysis is a prominent green strategy. mdpi.com These methods are often conducted at room temperature, reducing energy consumption and minimizing the degradation of sensitive substrates. mdpi.com For instance, photocatalytic methods have been developed for the synthesis of various sulfone derivatives, leveraging catalysts like Eosin Y or iridium complexes to generate sulfonyl radicals from precursors such as sulfinate salts. mdpi.combeilstein-journals.org A recently developed organocatalytic method employs 2,2,2-trifluoroacetophenone, a cost-effective catalyst, with hydrogen peroxide (H₂O₂) as a green oxidant to selectively produce sulfones from sulfides. organic-chemistry.org
Another innovative approach involves oxygen defect engineering in catalysts. Researchers have designed a strontium manganese oxide catalyst modified with ruthenium (SrMn₁₋ₓRuₓO₃) that exhibits high selectivity for the aerobic oxidation of sulfides to sulfones at a remarkably low temperature of 30°C. bioengineer.org Such advancements circumvent the need for high temperatures and expensive, stoichiometric precious metals. bioengineer.org Furthermore, scalable, one-pot methods using photocatalysis in green solvents like ethanol (B145695) and water, with air as the oxidant, are being explored, with aims to extend their scope to sulfone synthesis. rsc.org
| Method | Typical Reagents/Conditions | Advantages | Challenges/Limitations | Reference |
|---|---|---|---|---|
| Traditional Oxidation | m-CPBA, H₂O₂, KMnO₄; Often requires harsh conditions. | Well-established procedures. | Use of stoichiometric hazardous oxidants, potential for over-oxidation, by-product formation. | mdpi.comorganic-chemistry.org |
| Photocatalysis | Visible light, photocatalyst (e.g., Eosin Y, Ir/Ru complexes), green solvents (H₂O, EtOH). | Mild reaction conditions (often room temp.), sustainable energy source, high selectivity. | Scalability can be challenging, catalyst cost (for precious metals). | mdpi.combeilstein-journals.orgrsc.org |
| Organocatalysis | 2,2,2-Trifluoroacetophenone, H₂O₂. | Metal-free, uses a cheap catalyst and a green oxidant, high selectivity. | Catalyst loading, substrate scope may be limited. | organic-chemistry.org |
| Engineered Heterogeneous Catalysis | SrMn₁₋ₓRuₓO₃ catalyst, O₂ (air). | Very low reaction temperature (30°C), high selectivity, potential for continuous flow processes. | Catalyst synthesis complexity and cost. | bioengineer.org |
Exploration of New Reactivity Modes and Transformative Reactions
Beyond its established roles, researchers are actively exploring novel reactivity modes for this compound and its derivatives, particularly the unsaturated 1,2-bis(phenylsulfonyl)ethylene (BPSE). These efforts are unlocking new synthetic transformations.
One key area is the use of N-heterocyclic carbene (NHC) catalysis. NHCs have been shown to catalyze the rearrangement of 1,1-bis(arylsulfonyl)ethylene to the more synthetically versatile trans-1,2-bis(phenylsulfonyl)ethylene (B1277389) under mild conditions. nih.gov This catalytic process can be combined in a single flask with subsequent cycloaddition reactions, providing rapid access to complex heterocyclic structures like isoxazolines. nih.gov The mechanism involves an unusual conjugate addition of the NHC, leading to the ejection and re-addition of a sulfinate group, a form of Umpolung (reactivity inversion). nih.gov NHCs also promote Rauhut-Currier type reactions between vinyl sulfones and α,β-unsaturated aldehydes. nih.gov
The concept of BPSE as a potent "radical C2 synthon" is another major research frontier. thieme-connect.comresearchgate.net BPSE reliably reacts with alkyl and aryl radicals, enabling the introduction of a (phenylsulfonyl)ethenyl group. thieme-connect.com This reactivity has been harnessed in photocatalytic C-H alkenylation and hydroxyalkenylation reactions. researchgate.netresearchgate.net For example, combining an acridinium (B8443388) photoredox catalyst with BPSE and water allows for the hydroxyalkenylation of alkenes. researchgate.net
New catalytic systems are also expanding the reaction scope. Palladium catalysis can achieve C-S bond cleavage and subsequent conjugate addition to electron-deficient alkynes. cas.cn More recently, iron-catalyzed oxidative alkenylation of α-aminoalkyl C(sp³)–H bonds with (E)-1,2-bis(sulfonyl)ethenes has been developed, leading to sulfonylated allylic amines that can be converted into multisubstituted heterocycles. dntb.gov.ua Additionally, simple base-mediated reactions, such as the addition of this compound to ketones using potassium tert-butoxide, provide a direct route to functionalized sulfones. thieme-connect.com
Integration into Advanced Drug Discovery and Medicinal Chemistry Efforts
The sulfonyl group is a privileged functional group in medicinal chemistry due to its ability to act as a hydrogen bond acceptor and its structural role in orienting substituents to fit into enzyme active sites. nih.govresearchgate.net Consequently, a major future direction is the integration of this compound and its derivatives into drug discovery programs.
Sulfones and the related sulfonamides are known inhibitors of a wide range of enzymes critical to disease pathways. nih.govresearchgate.net Research has highlighted their potential in treating diabetes and its complications by inhibiting enzymes like protein tyrosine phosphatase 1B (PTP1B), dipeptidyl peptidase IV (DPP-IV), and aldose reductase. nih.govresearchgate.net The vinyl sulfone moiety, present in derivatives of BPSE, can act as an irreversible inhibitor by functioning as a Michael acceptor that covalently binds to cysteine residues in enzyme active sites. kpi.ua This has been demonstrated in the development of peptidomimetics containing a vinyl sulfone "warhead" as potent and selective inhibitors of falcipain-2, a protease from Plasmodium falciparum, the parasite that causes malaria. kpi.ua
The bis(phenylsulfonyl) motif also serves as a valuable synthetic tool in medicinal chemistry. For example, two phenylsulfonyl groups have been used to mask and stabilize the highly reactive monofluorodiazoethane, enabling the synthesis of monofluoromethyl-functionalized heterocycles, which are important scaffolds in pharmaceutical compounds.
Future research will likely focus on designing and synthesizing novel libraries of compounds based on the this compound core and screening them against a wider array of biological targets, including those in oncology and infectious diseases. bohrium.commdpi.com The development of indoline (B122111) sulfonamide inhibitors of the bacterial enzyme DapE, for instance, points to new avenues for antibiotics with novel mechanisms of action. mdpi.com
| Enzyme Target | Therapeutic Area | Role of Sulfonyl/Vinyl Sulfone Group | Reference |
|---|---|---|---|
| Falcipain-2 | Antimalarial | Vinyl sulfone acts as an irreversible Michael acceptor (cysteine protease inhibitor). | kpi.ua |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes, Obesity | Sulfonyl group interacts with active site residues to inhibit the enzyme and normalize insulin (B600854) signaling. | nih.govresearchgate.net |
| Dipeptidyl Peptidase IV (DPP-IV) | Diabetes | Inhibitor design incorporates sulfonyl groups to target the enzyme. | nih.govresearchgate.net |
| Aldose Reductase | Diabetic Complications | Inhibitors containing sulfonyl groups have been developed to prevent long-term complications of diabetes. | nih.govresearchgate.net |
| Carbonic Anhydrases (CAs) | Anticancer, Glaucoma | Sulfonamide group is a classic zinc-binding moiety for CA inhibition. | bohrium.com |
| DapE | Antibacterial | Sulfonamide acts as a zinc-binding group in the active site of this bacterial enzyme. | mdpi.com |
Computational Design of Catalysts and Reaction Systems
The rational design of catalysts and reaction systems is being revolutionized by computational chemistry. Future research on this compound will increasingly rely on these tools to accelerate discovery and deepen mechanistic understanding. Density Functional Theory (DFT) is a particularly powerful method for predicting reaction pathways, calculating activation barriers, and elucidating the structures of transition states. rsc.orggoogle.comrsc.org
A prime example is the computationally-guided development of a novel iridium(I) catalyst for directed hydrogen isotope exchange (HIE) on aryl sulfones. acs.org Researchers used in silico screening, with substrate binding energy as a key parameter, to rationally design a series of chelated iridium(I) NHC-phosphine complexes, leading to a highly active catalyst. acs.org This approach bypasses much of the trial-and-error of traditional catalyst development.
DFT studies have also been crucial in understanding reaction mechanisms. For instance, calculations have shed light on the palladium-catalyzed Suzuki cross-coupling of sulfones, identifying the oxidative addition of the palladium catalyst to the C–S bond as the turnover-limiting step. rsc.org Similar studies have been used to rationalize the reactivity and stereoselectivity of catalytic additions to bis(sulfonyl)ethylenes and to explore the thermal decomposition pathways of polysulfones. researchgate.netacs.org The predictive power of computational methods was highlighted when DFT studies correctly anticipated that introducing a second sulfone group into a vinyl sulfone scaffold would augment its reactivity as a dienophile in hetero-Diels-Alder reactions. taylorandfrancis.com
Looking ahead, the integration of machine learning and artificial intelligence with first-principles calculations will enable the high-throughput screening of virtual catalyst libraries and the prediction of optimal reaction conditions, significantly streamlining the development of new transformations for sulfone-containing compounds. acs.orgmpg.de
Applications in Materials Science and Polymer Chemistry
The robust nature and specific electronic properties of the sulfonyl group make it a valuable component in advanced materials. Future research is set to expand the role of this compound and its derivatives as monomers and building blocks in materials science and polymer chemistry.
A significant area of interest is in conducting polymers. For example, cis-1,2-bis(phenylsulfonyl)ethylene has been used as a dienophile in the synthesis of a poly(barrelene) precursor, which can be converted through thermal treatment to poly(p-phenylene vinylene) (PPV). researchgate.netgoogle.com PPV is a well-known conductive polymer with applications in light-emitting diodes (LEDs) and photovoltaics. Post-polymerization oxidation of thioalkyl-substituted PPVs provides a route to high-molecular-weight sulfone-substituted PPVs (SO₂-PPVs), which are strong electron acceptors and highly stable, efficient light emitters. d-nb.info
The broader class of sulfone polymers, such as polysulfone (PSU), polyethersulfone (PES), and polyphenylsulfone (PPSU), are high-performance thermoplastics known for their exceptional thermal stability, toughness, and chemical resistance. sphericalinsights.comsyensqo.com These properties make them indispensable in demanding applications within the aerospace, medical, and automotive industries. sphericalinsights.com Future work will focus on creating new sulfone-containing polymers with enhanced or novel properties, such as chemical recyclability. Recently, recyclable sulfone-containing polysiloxanes have been synthesized via ring-opening polymerization, offering a sustainable alternative to traditional polymers. rsc.org
Furthermore, sulfone groups are being incorporated into functional porous materials. Sulfone-containing covalent organic frameworks (COFs) have been designed for photocatalytic hydrogen evolution from water. scispace.com The sulfone units enhance the hydrophilicity of the COF, improving its interaction with water and boosting its catalytic performance. scispace.com This opens up possibilities for using sulfone-based materials in sustainable energy applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
